2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one 2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 946328-45-6
VCID: VC8454022
InChI: InChI=1S/C19H15ClN4O2S/c1-2-24-18(25)13-8-4-6-10-15(13)21-19(24)27-11-16-22-17(23-26-16)12-7-3-5-9-14(12)20/h3-10H,2,11H2,1H3
SMILES: CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CC=C4Cl
Molecular Formula: C19H15ClN4O2S
Molecular Weight: 398.9 g/mol

2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one

CAS No.: 946328-45-6

Cat. No.: VC8454022

Molecular Formula: C19H15ClN4O2S

Molecular Weight: 398.9 g/mol

* For research use only. Not for human or veterinary use.

2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one - 946328-45-6

Specification

CAS No. 946328-45-6
Molecular Formula C19H15ClN4O2S
Molecular Weight 398.9 g/mol
IUPAC Name 2-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-ethylquinazolin-4-one
Standard InChI InChI=1S/C19H15ClN4O2S/c1-2-24-18(25)13-8-4-6-10-15(13)21-19(24)27-11-16-22-17(23-26-16)12-7-3-5-9-14(12)20/h3-10H,2,11H2,1H3
Standard InChI Key REEQBXVDFGWSKF-UHFFFAOYSA-N
SMILES CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CC=C4Cl
Canonical SMILES CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CC=C4Cl

Introduction

The compound 2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one is a hybrid molecule combining two pharmacologically significant scaffolds: quinazolinone and 1,2,4-oxadiazole. These moieties are well-known for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The integration of these two frameworks aims to enhance biological efficacy through potential synergistic effects.

Key Features of the Compound:

  • Quinazolinone Core: Known for its anticancer activity via mechanisms such as DNA repair enzyme inhibition and epidermal growth factor receptor (EGFR) inhibition .

  • 1,2,4-Oxadiazole Moiety: Exhibits pharmacological activities like antibacterial, antifungal, anticancer, and anti-inflammatory effects. Its anticancer mechanism often involves tubulin polymerization inhibition .

Synthesis Pathway

The synthesis of this compound typically involves a multi-step reaction sequence:

  • Preparation of Quinazolinone Intermediate:

    • Reaction of anthranilic acid derivatives with formamide or chloroacetyl chloride yields quinazolinone intermediates .

  • Formation of Oxadiazole Derivative:

    • The oxadiazole ring is synthesized through cyclization reactions involving hydrazides and carboxylic acids .

  • Coupling Reaction:

    • The quinazolinone intermediate reacts with 1,2,4-oxadiazole derivatives in the presence of a base (e.g., potassium carbonate) to form the final hybrid molecule .

Reaction Scheme

StepReactantsConditionsProducts
1Anthranilic acid + FormamideHeat (125–130°C)Quinazolinone intermediate
2Hydrazide + Carboxylic acidCyclization in acidic mediumOxadiazole derivative
3Quinazolinone + OxadiazoleBase (K₂CO₃), solvent (acetone)Final compound

Cytotoxicity Data:

Cell LineIC50 (µM)Observations
MCF-7~10Moderate activity
HeLa~7.52High activity

Antimicrobial Potential

Quinazolinone derivatives with oxadiazole moieties have shown broad-spectrum antimicrobial activity against gram-positive and gram-negative bacteria as well as fungi. This activity is attributed to their ability to interfere with bacterial DNA synthesis .

Antimicrobial Spectrum:

Organism TypeExamplesActivity Level
Gram-positive bacteriaS. aureus, S. pyogenesHigh
Gram-negative bacteriaE. coli, P. aeruginosaModerate
FungiC. albicans, A. nigerModerate

Structural Insights

The compound's structure features a quinazolinone core substituted at the 2-position with a thioether-linked oxadiazole moiety containing a chlorophenyl group.

Spectroscopic Characterization:

  • IR Spectroscopy:

    • Quinazolinone C=O stretching: ~1680 cm⁻¹.

    • Oxadiazole C=N stretching: ~1610 cm⁻¹ .

  • NMR Spectroscopy:

    • Quinazolinone C=O signal: ~160 ppm.

    • Oxadiazole aromatic signals: ~120–140 ppm .

Molecular Modeling Studies

Molecular docking studies suggest that this compound exhibits strong binding affinity to EGFR and tubulin polymerization sites due to its hydrogen bonding and hydrophobic interactions facilitated by the oxadiazole and quinazolinone moieties .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator